molecular formula C8H10F2O B2604604 2-(3,3-Difluorocyclobutyl)cyclopropane-1-carbaldehyde CAS No. 2359856-92-9

2-(3,3-Difluorocyclobutyl)cyclopropane-1-carbaldehyde

Cat. No.: B2604604
CAS No.: 2359856-92-9
M. Wt: 160.164
InChI Key: IZZJXTGYOPVKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Difluorocyclobutyl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C8H10F2O. It is characterized by the presence of a cyclopropane ring attached to a cyclobutyl group that is substituted with two fluorine atoms.

Preparation Methods

The synthesis of 2-(3,3-Difluorocyclobutyl)cyclopropane-1-carbaldehyde typically involves the following steps:

    Synthetic Routes: The preparation often starts with the formation of the cyclobutyl ring, followed by the introduction of fluorine atoms. The cyclopropane ring is then constructed, and the aldehyde group is introduced in the final step.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of specific catalysts to facilitate the formation of the desired product.

    Industrial Production Methods: Industrial synthesis may involve large-scale reactions using automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

2-(3,3-Difluorocyclobutyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

    Major Products: The major products depend on the type of reaction and the reagents used.

Scientific Research Applications

2-(3,3-Difluorocyclobutyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the field of antiviral and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluorocyclobutyl)cyclopropane-1-carbaldehyde involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to specific biological effects.

    Pathways Involved: The exact pathways depend on the context of its use.

Comparison with Similar Compounds

2-(3,3-Difluorocyclobutyl)cyclopropane-1-carbaldehyde can be compared with other similar compounds:

    Similar Compounds: Compounds such as 3,3-difluorocyclobutanol and other fluorinated cyclobutyl derivatives share structural similarities.

    Uniqueness: The presence of both a cyclopropane and a cyclobutyl ring, along with the aldehyde group, makes this compound unique.

Properties

IUPAC Name

2-(3,3-difluorocyclobutyl)cyclopropane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O/c9-8(10)2-6(3-8)7-1-5(7)4-11/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZJXTGYOPVKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2CC(C2)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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